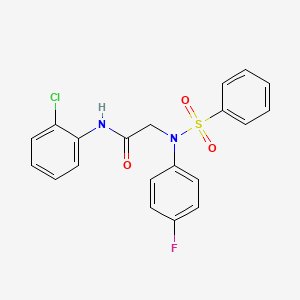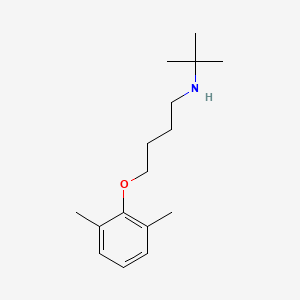
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-(2-chlorophenyl)-N2-(4-fluorophenyl)-N2-(phenylsulfonyl)glycinamide, also known as CFPSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea drugs and has been studied for its ability to regulate blood glucose levels in patients with type 2 diabetes mellitus. In addition to its anti-diabetic properties, CFPSG has also shown promise in treating other medical conditions, making it a subject of interest for researchers.
Mécanisme D'action
The exact mechanism of action of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have suggested that N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by activating the ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in insulin secretion and a decrease in blood glucose levels. N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This inhibition can lead to a decrease in inflammation and a potential anti-cancer effect.
Biochemical and Physiological Effects:
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. Studies have shown that N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can improve insulin sensitivity and regulate blood glucose levels in diabetic patients. N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory and anti-cancer properties. In addition, N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its ability to regulate blood glucose levels in diabetic patients. This makes it a useful tool for studying the effects of glucose on various biological processes. N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide also has potential anti-inflammatory and anti-cancer properties, making it a useful tool for studying these conditions. One limitation of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity. Studies have shown that high doses of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can lead to liver damage and other adverse effects.
Orientations Futures
There are many potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new drugs based on the structure of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Researchers are also interested in studying the potential anti-inflammatory and anti-cancer properties of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in more detail. In addition, N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Overall, N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a promising compound that has the potential to lead to the development of new drugs and therapies for a variety of medical conditions.
Méthodes De Synthèse
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline to produce 2-chloro-N-(4-fluorophenyl)benzamide. This intermediate product is then reacted with phenylsulfonyl chloride to produce N-(2-chlorophenyl)-N-(4-fluorophenyl)-N-(phenylsulfonyl)benzamide. Finally, this compound is reacted with glycine to produce N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is in the treatment of type 2 diabetes mellitus. Studies have shown that N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can improve insulin sensitivity and regulate blood glucose levels in diabetic patients. N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-18-8-4-5-9-19(18)23-20(25)14-24(16-12-10-15(22)11-13-16)28(26,27)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZWYRHLBYYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)


![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4957066.png)
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![1-(2-methylphenyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B4957108.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4957119.png)
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)